molecular formula C8H15N3 B1647591 [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine CAS No. 1007501-63-4

[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine

Cat. No. B1647591
CAS RN: 1007501-63-4
M. Wt: 153.22 g/mol
InChI Key: UDGSAUOMGAGNBT-UHFFFAOYSA-N
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Description

“[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole rings are known to be part of many commercially available drugs due to their broad range of chemical and biological properties . The specific compound you’re asking about, “[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine”, has a molecular weight of 167.25 .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine”, often involves the condensation of a pyrazole derivative with the appropriate primary amine .


Molecular Structure Analysis

The pyrazole ring in “[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine” contains two nitrogen atoms, one of which bears a hydrogen atom . The compound also contains a propylamine group attached to the pyrazole ring .


Chemical Reactions Analysis

Pyrazole-based ligands are known for their unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes . They have been used in various applications, including as catalysts for hydrolysis reactions and oxidation .

Future Directions

The future directions for “[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine” and similar compounds could involve further exploration of their therapeutic potential, given the broad range of biological activities exhibited by pyrazole derivatives . Additionally, their unique coordination with metal ions could be leveraged for the development of new metalloenzymes .

properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-8(9)7-5-11(3)10-6(7)2/h5,8H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGSAUOMGAGNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN(N=C1C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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